Cas no 16499-05-1 (2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl-)
![2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl- structure](https://www.kuujia.com/scimg/cas/16499-05-1x500.png)
16499-05-1 structure
Product name:2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl-
2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl-
- 7,8-Dihydro-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2,6-dione
- 8,8-Dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione
- 8,8-Dimethyl-7,8-dihydro-pyrano[3,2-g]chromene-2,6-dione
- Graveolone
- 6,7-Dihydro-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b']dipyran-2,6-dione
- InChI=1/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H
- 16499-05-1
- 6,7-Dihydro-8,8-dimethyl-2H,8H-benzo-(1,2b:5,4')-dipyran-2,6-dione
- CHEBI:174258
- 2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione
- 8,8-Dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione #
- 7,8-Dihydro-8,8-dimethyl-2H,6H-benzo[1,2-b
- WEDGVCZUPFZNDE-UHFFFAOYSA-N
- 2,2-dimethyl-3H-pyrano[5,6-g]chromene-4,8-quinone
- 6,7-Dihydro-8,8-dimethyl-2h,8h-benzo(1,2-b:5,4-b')dipyran-2,6-dione
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione, 7,8-dihydro-8,8-dimethyl-
- DTXSID10167830
- 8,8-dimethyl-2H,6H,7H,8H-pyrano[3,2-g]chromene-2,6-dione
- XG163695
- 8,8-dimethyl-7,8-dihydropyrano[3,2-g]chromen-2,6-dione
-
- Inchi: InChI=1S/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H3
- InChI Key: WEDGVCZUPFZNDE-UHFFFAOYSA-N
- SMILES: O=C1C=CC2=CC3C(=O)CC(C)(C)OC=3C=C2O1
Computed Properties
- Exact Mass: 244.07356
- Monoisotopic Mass: 244.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 424
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Density: 1.286
- Melting Point: 177.5-178°C
- Boiling Point: 439.7°Cat760mmHg
- Flash Point: 199°C
- Refractive Index: 1.577
- PSA: 52.6
2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl- Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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4. Book reviews
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Coumarins and derivatives Linear pyranocoumarins
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Coumarins and derivatives Pyranocoumarins Linear pyranocoumarins
- Natural Products and Extracts Plant Extracts Plant based Deverra tortuosa
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